molecular formula C8H7BrN2 B2416270 3-bromo-1H-indol-5-amine CAS No. 525590-24-3

3-bromo-1H-indol-5-amine

Cat. No.: B2416270
CAS No.: 525590-24-3
M. Wt: 211.062
InChI Key: DSSOVVBYVLPWHE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-indol-5-amine typically involves the bromination of 1H-indole followed by amination. One common method is the bromination of 1H-indole using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride. The resulting 3-bromo-1H-indole is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole oxides or quinones.

    Reduction Products: Reduced indole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-bromo-1H-indol-5-amine has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-1H-indol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and amine group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-chloro-1H-indol-5-amine: Similar structure with a chlorine atom instead of bromine.

    3-fluoro-1H-indol-5-amine: Contains a fluorine atom at the third position.

    5-amino-1H-indole: Lacks the halogen atom at the third position.

Uniqueness

3-bromo-1H-indol-5-amine is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity compared to other halogenated indole derivatives. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

3-bromo-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSOVVBYVLPWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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